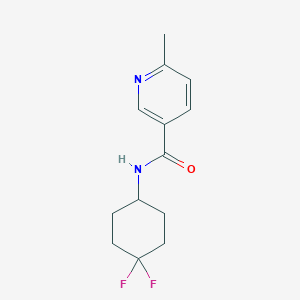![molecular formula C16H13FN2O2 B2475813 N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide CAS No. 1409257-20-0](/img/structure/B2475813.png)
N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the efficient synthesis of polycyclic benzofuran compounds . The specific synthetic route for this compound may involve the following steps:
Formation of the benzofuran core: This can be achieved through various methods, including cyclization reactions.
Introduction of the fluoropyridine moiety: This step involves the coupling of the benzofuran core with a fluoropyridine derivative under suitable reaction conditions.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or coupling agents.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran core.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropyridine moiety, where halogen atoms can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Due to its potential biological activities, this compound is studied for its therapeutic properties, including anti-cancer and anti-viral activities.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on biological systems.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a building block for the development of new materials.
Mécanisme D'action
The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects . The fluoropyridine moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.
6-fluorobenzofuran: Studied for its potential anti-cancer activities.
Benzofuran-3-carboxamide: Investigated for its antibacterial properties.
The uniqueness of this compound lies in its specific combination of the benzofuran core with the fluoropyridine moiety, which may confer distinct biological activities and therapeutic potential .
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10(14-8-11-4-2-3-5-13(11)21-14)19-16(20)12-6-7-15(17)18-9-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUGXCQMZAFNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2475731.png)
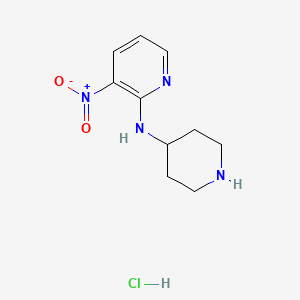
![1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2475735.png)
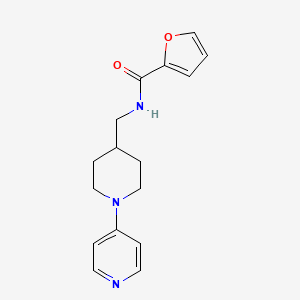
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2475739.png)
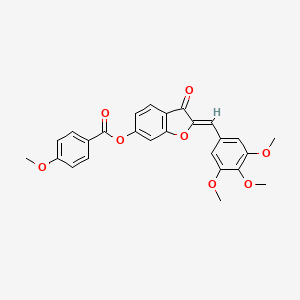
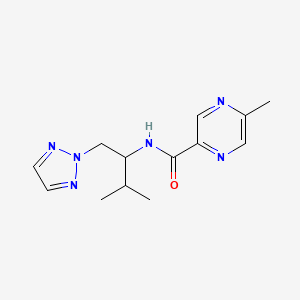
![2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B2475742.png)
![13-fluoro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2475743.png)
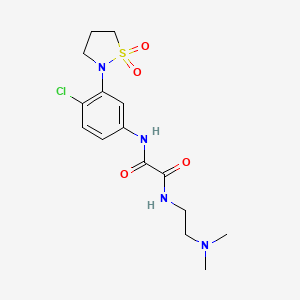

![N-cyclohexyl-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2475747.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2475750.png)
